molecular formula C23H23ClN4O3S B2589935 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 946212-79-9

2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2589935
CAS No.: 946212-79-9
M. Wt: 470.97
InChI Key: IOWKHDDCGCMVOQ-UHFFFAOYSA-N
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Description

2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H23ClN4O3S and its molecular weight is 470.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Compounds : This chemical has been used as a basis for synthesizing various novel compounds with potential biological activities. For instance, it has been employed in the creation of heterocyclic compounds like thiazolopyrimidines and triazines, which exhibit anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Activity : Derivatives of this compound have been shown to possess antimicrobial activity. A study detailed the synthesis of thienopyrimidine linked rhodanine derivatives, which demonstrated significant antibacterial and antifungal potency (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

  • Anticancer Activity : Certain analogues of this chemical, particularly those involving pyrimidine structures, have been investigated for their anticancer activities. The synthesis and evaluation of these compounds have provided insights into their potential as antitumor agents (Su, Huang, Burchenal, Watanabe, & Fox, 1986).

Pharmacokinetics and Disposition

  • Pharmacokinetics Studies : The thiouracil derivative of this compound, PF-06282999, has been studied for its pharmacokinetics and disposition across animals and humans. This research is crucial in understanding its potential for treating cardiovascular diseases and its elimination mechanisms (Dong et al., 2016).

Chemical Reactivity and Synthesis

  • Chemical Reactivity : The compound's derivatives have been used to investigate various chemical reactions, leading to the synthesis of diverse heterocyclic structures. These studies are significant in the field of organic chemistry and drug development (Farouk, Ibrahim, & El-Gohary, 2021).

  • Crystal Structure Analysis : Investigations into the crystal structures of related compounds have been conducted, providing valuable information on their molecular conformations and interactions. This research aids in understanding the compound's properties and potential applications (Subasri et al., 2016).

Properties

IUPAC Name

2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3S/c1-31-20-8-7-16(24)11-19(20)25-21(29)14-32-23-26-18-9-10-28(13-17(18)22(30)27-23)12-15-5-3-2-4-6-15/h2-8,11H,9-10,12-14H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWKHDDCGCMVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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